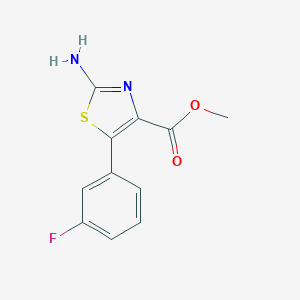

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

Description

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an amino group, a fluorophenyl group, and a carboxylate ester

Properties

IUPAC Name |

methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCPWUQGLBXOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382508 | |

| Record name | methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127918-93-8 | |

| Record name | methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 1,3-thiazole core. For this compound, the reaction involves cyclocondensation of a substituted α-halo ketone with a thiourea derivative.

Reaction Scheme :

-

Substrate Preparation :

-

Cyclocondensation :

Key Data :

Multi-Step Assembly via Intermediate Functionalization

An alternative approach involves sequential functionalization of pre-formed thiazole intermediates:

Step 1 : Synthesis of Methyl 5-(3-Fluorophenyl)-1,3-Thiazole-4-Carboxylate

-

Substrate : 3-Fluorobenzaldehyde undergoes condensation with methyl cyanoacetate to form α,β-unsaturated nitrile.

-

Thiazole Formation : Reaction with elemental sulfur and ammonium acetate in DMF at 120°C yields the thiazole core.

Step 2 : Introduction of the Amino Group

-

Nitration/Reduction : Direct nitration at position 2 using HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂/Pd-C) introduces the amino group.

Optimization Challenges :

-

Nitration regioselectivity requires strict temperature control (–10°C to 0°C).

-

Over-reduction risks necessitate precise hydrogenation monitoring.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Recent patents highlight advancements in scalable production:

-

Microreactor Systems : Enable rapid mixing and heat transfer, reducing side reactions.

Advantages :

Purification and Crystallization

Column Chromatography :

Recrystallization :

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

HPLC-MS :

Challenges and Optimization Strategies

Mitigating Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Nitro derivatives of the thiazole compound.

Reduction: Alcohol derivatives of the thiazole compound.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate has been investigated for its potential as a therapeutic agent due to its structural properties. The thiazole ring is known for its bioactivity, and modifications such as the introduction of fluorine enhance its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole derivatives exhibit anticancer properties. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that thiazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound was highlighted as a potential lead compound for further development in cancer therapy .

Antimicrobial Properties

Research has shown that thiazole derivatives possess antimicrobial activities against a range of pathogens. A case study reported in Journal of Medicinal Chemistry found that methyl thiazole compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This compound was included in the screening process and demonstrated promising results .

Biological Research

This compound is also utilized in biological research for its role as a biochemical probe.

Proteomics Research

The compound has been employed in proteomics studies to investigate protein interactions and functions. Its ability to modify specific amino acid residues allows researchers to track protein dynamics within cells. A notable application was reported where this compound was used to label proteins involved in metabolic pathways, facilitating the understanding of cellular processes .

Enzyme Inhibition Studies

Another area of research involves the inhibition of specific enzymes by this compound. Studies have shown that it can act as an inhibitor for enzymes such as kinases and phosphatases, making it valuable for studying signal transduction pathways .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Research indicates that thiazole derivatives can be incorporated into organic semiconductors due to their favorable charge transport characteristics .

Photovoltaic Devices

Studies have explored the use of this compound in photovoltaic devices, demonstrating its potential to enhance the efficiency of solar cells through improved light absorption and charge mobility .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate

- Methyl 2-amino-5-(3-bromophenyl)-1,3-thiazole-4-carboxylate

- Methyl 2-amino-5-(3-methylphenyl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets.

Biological Activity

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate (CAS Number: 127918-93-8) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring system, which is known for its diverse biological activities. The chemical formula is , with a molecular weight of 252.265 g/mol. The presence of the fluorine atom in the phenyl group is significant as it often enhances the pharmacological properties of organic compounds.

| Property | Value |

|---|---|

| CAS Number | 127918-93-8 |

| Molecular Formula | |

| Molecular Weight | 252.265 g/mol |

| Purity | 96% |

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. This compound has shown promising results in various cytotoxic assays:

- IC50 Values : In studies involving different cancer cell lines, compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL, indicating varying degrees of potency against tumor cells .

Antiviral Activity

Research has also highlighted the antiviral potential of thiazole derivatives. In particular, studies on phenylthiazole compounds have demonstrated their ability to inhibit flavivirus replication:

- EC50 Values : Certain derivatives showed over 50% inhibition of viral replication at concentrations around 50 µM, with further optimization leading to improved selectivity and efficacy . The structure-activity relationship indicated that modifications at specific positions on the thiazole ring significantly influenced antiviral activity.

Structure-Activity Relationship (SAR)

The SAR analysis for this compound reveals critical insights into its biological activity:

- Thiazole Ring : Essential for cytotoxic activity; modifications at positions C2 and C4 can enhance or diminish activity.

- Phenyl Substitution : The presence of electron-donating groups (like methyl) on the phenyl ring increases activity.

- Fluorine Atom : The introduction of fluorine in the para position has been shown to improve metabolic stability and potency against target enzymes .

Study on Antitumor Efficacy

A study published in MDPI evaluated various thiazole derivatives against cancer cell lines such as HT29 and Jurkat. This compound was included in this evaluation due to its structural similarity to other active compounds. Results indicated that modifications leading to increased hydrophobic interactions significantly enhanced cytotoxicity .

Study on Antiviral Activity

Another investigation focused on the antiviral properties of thiazole derivatives against yellow fever virus. The study found that specific substitutions on the phenyl ring could greatly affect the EC50 values for viral replication inhibition. This compound's structural attributes were hypothesized to contribute positively to its antiviral efficacy due to favorable interactions with viral proteins .

Q & A

Basic: What are the common synthetic routes for Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate?

The synthesis typically involves cyclocondensation of a β-ketoester precursor with thiourea derivatives. For example:

- A β-ketoester intermediate (e.g., methyl 3-(3-fluorophenyl)-3-oxopropanoate) reacts with thiourea in the presence of iodine or other cyclizing agents to form the thiazole core .

- The amino group at position 2 is introduced via nucleophilic substitution or by using pre-functionalized thiourea derivatives. Solvents like ethanol or DMF are common, with reaction times optimized between 6–24 hours at 60–100°C .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Key parameters include:

- Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions like over-oxidation, while higher temperatures (80–100°C) accelerate cyclization but require careful monitoring .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas ethanol minimizes unwanted dimerization .

- Catalyst use : Iodine or Lewis acids (e.g., ZnCl₂) improve regioselectivity, as shown in analogous thiazole syntheses .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates the product with >95% purity .

Basic: Which spectroscopic techniques are essential for confirming the structure?

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (theoretical m/z for C₁₁H₁₀FN₂O₂S: 252.04) .

- IR Spectroscopy : Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) validate functional groups .

Advanced: How does X-ray crystallography aid in resolving structural ambiguities?

Single-crystal X-ray diffraction:

- Determines bond lengths/angles (e.g., C-S bond in thiazole: ~1.74 Å) and confirms the fluorine substitution pattern on the phenyl ring .

- Software like SHELXL refines anisotropic displacement parameters, while WinGX visualizes packing interactions (e.g., hydrogen bonds between NH₂ and ester groups) .

- For example, a related thiazole derivative (methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate) was resolved in the monoclinic space group P2₁/n with Z = 4, demonstrating the method’s precision .

Basic: What biological activities are associated with similar thiazole derivatives?

- Antioxidant activity : Electron-withdrawing groups (e.g., fluorine) enhance radical scavenging in DPPH assays (IC₅₀ values ~20–50 µM for fluorophenyl analogs) .

- Anticancer potential : Thiazoles inhibit kinases (e.g., EGFR) or tubulin polymerization, with fluorophenyl derivatives showing selectivity against breast cancer cell lines (e.g., MCF-7, GI₅₀ < 10 µM) .

Advanced: How can in vitro assays be designed to evaluate the compound’s mechanism of action?

- Enzyme inhibition assays : Use fluorescence-based kits to measure inhibition of target enzymes (e.g., COX-2 or topoisomerase II) at varying concentrations (1–100 µM) .

- Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, A549) with IC₅₀ calculations via nonlinear regression .

- Apoptosis markers : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells after 24–48 hr exposure .

Advanced: How should researchers address contradictions in spectroscopic data between predicted and observed results?

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian) .

- Isotopic labeling : Use ¹⁵N-thiourea in synthesis to confirm NH₂ group assignments in ¹H-¹⁵N HMBC spectra .

- Crystallographic validation : Resolve discrepancies (e.g., unexpected coupling constants) by determining the crystal structure .

Advanced: What computational approaches predict the compound’s reactivity or interaction with biological targets?

- Molecular docking (AutoDock Vina) : Models binding to proteins (e.g., EGFR; PDB ID: 1M17) to estimate binding affinities (ΔG ≈ -8.5 kcal/mol for fluorophenyl derivatives) .

- DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) and electrostatic potential maps .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess hydrogen bond persistence (>80% occupancy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.